molecular formula C8H6FNO B8740537 5-Fluoro-2-hydroxy-4-methylbenzonitrile

5-Fluoro-2-hydroxy-4-methylbenzonitrile

Cat. No. B8740537
M. Wt: 151.14 g/mol
InChI Key: YJRQHGRZANYDEW-UHFFFAOYSA-N
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Patent
US06887871B2

Procedure details

To a IM solution of boron trichloride in dichloromethane (48 ml, 48 mmol) was added, in sequence, a solution of 4-fluoro-3-methylphenol (4.44 ml, 40 mmol) in dichloromethane (40 ml), methyl thiocyanate (3.3 ml, 48 mmol) and anhydrous aluminium chloride (5.4 g, 40 mmol) at 0° C. with stirring. The reaction mixture was heated under reflux for 3 h, and stirred at room temperature overnight. The solvent was evaporated, replaced by dichloroethane and added to ice and 4N sodium hydroxide (132 ml). The mixture was heated at reflux for 0.5 h with stirring, cooled to room temperature, the organic layer separated, and the aqueous layer further washed with dichloroethane. The aqueous layer was acidified with 2M hydrochloric acid and the solid that had precipitated collected by filtration, and washed well with water. The solid was dissolved in ethyl acetate, dried over magnesium sulphate, evaporated and the residue triturated with isohexane with ice cooling to give 3.5 g (58%) of the sub title compound as a colourless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[F:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[CH3:13].CS[C:16]#[N:17].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[F:5][C:6]1[C:7]([CH3:13])=[CH:8][C:9]([OH:12])=[C:10]([CH:11]=1)[C:16]#[N:17] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
48 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.44 mL
Type
reactant
Smiles
FC1=C(C=C(C=C1)O)C
Name
Quantity
3.3 mL
Type
reactant
Smiles
CSC#N
Name
Quantity
5.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
added to ice and 4N sodium hydroxide (132 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
the aqueous layer further washed with dichloroethane
CUSTOM
Type
CUSTOM
Details
the solid that had precipitated
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed well with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with isohexane with ice cooling

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=CC(=C(C#N)C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.